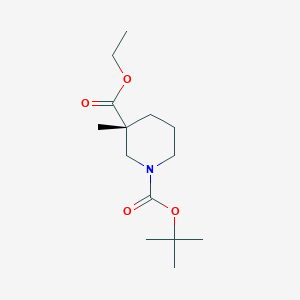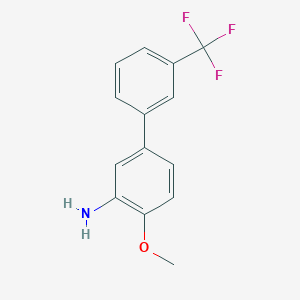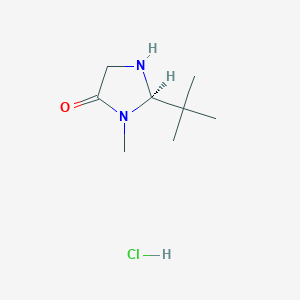
(R)-2-(tert-butyl)-3-methylimidazolidin-4-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-(tert-butyl)-3-methylimidazolidin-4-one hydrochloride is a chiral compound with significant applications in various fields of chemistry and biology. This compound is known for its unique structural features, which include a tert-butyl group and a methyl group attached to an imidazolidinone ring. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(tert-butyl)-3-methylimidazolidin-4-one hydrochloride typically involves the reaction of tert-butylamine with a suitable precursor, such as a methyl-substituted imidazolidinone. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as hydrochloric acid to facilitate the formation of the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of ®-2-(tert-butyl)-3-methylimidazolidin-4-one hydrochloride may involve large-scale batch reactions. The process includes the purification of the final product through crystallization or recrystallization techniques to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-(tert-butyl)-3-methylimidazolidin-4-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl or methyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding imidazolidinone oxides.
Reduction: Formation of reduced imidazolidinone derivatives.
Substitution: Formation of substituted imidazolidinone compounds.
Applications De Recherche Scientifique
®-2-(tert-butyl)-3-methylimidazolidin-4-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as an organocatalyst in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of ®-2-(tert-butyl)-3-methylimidazolidin-4-one hydrochloride involves its interaction with specific molecular targets. The compound can act as an organocatalyst, facilitating various chemical reactions by stabilizing transition states and lowering activation energies. The tert-butyl and methyl groups play a crucial role in enhancing the compound’s reactivity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-2-(tert-butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid
- (S)-(+)-2-(tert-butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid
- (2S,5S)-(−)-2-tert-butyl-3-methyl-5-benzyl-4-imidazolidinone
Uniqueness
®-2-(tert-butyl)-3-methylimidazolidin-4-one hydrochloride stands out due to its hydrochloride salt form, which enhances its solubility and stability. This makes it more suitable for various applications compared to its similar counterparts. Additionally, its specific chiral configuration provides unique reactivity and selectivity in catalytic processes.
Propriétés
Formule moléculaire |
C8H17ClN2O |
|---|---|
Poids moléculaire |
192.68 g/mol |
Nom IUPAC |
(2R)-2-tert-butyl-3-methylimidazolidin-4-one;hydrochloride |
InChI |
InChI=1S/C8H16N2O.ClH/c1-8(2,3)7-9-5-6(11)10(7)4;/h7,9H,5H2,1-4H3;1H/t7-;/m1./s1 |
Clé InChI |
QYNVQNGEURAJSJ-OGFXRTJISA-N |
SMILES isomérique |
CC(C)(C)[C@@H]1NCC(=O)N1C.Cl |
SMILES canonique |
CC(C)(C)C1NCC(=O)N1C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(2-hydroxy-3,5-dimethylphenyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14079492.png)
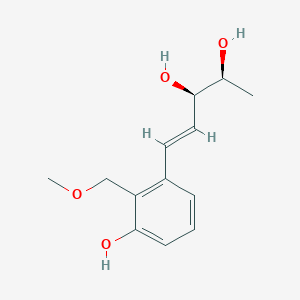

![2-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079520.png)
![6-{[(4-methylphenyl)sulfanyl]methyl}-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one](/img/structure/B14079523.png)
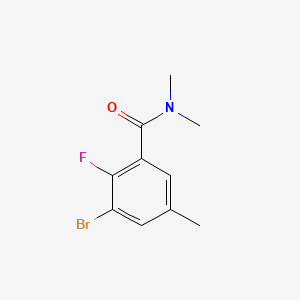



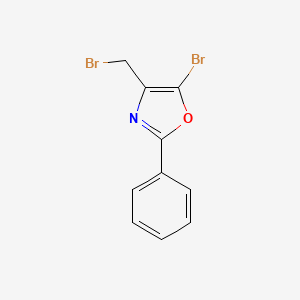
![3-(5-Bromo-3-chlorothiophen-2-yl)-7-isopropyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B14079567.png)

